

Core Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 6-ethynylnicotinate*

Cat. No.: *B1603808*

[Get Quote](#)

Methyl 6-ethynylnicotinate is an organic compound with the molecular formula $C_9H_7NO_2$.^[1] ^[2] Its structure is defined by a pyridine ring substituted at the 3-position with a methoxycarbonyl group (-COOCH₃) and at the 6-position with an ethynyl group (-C≡CH).

- Pyridine Core: The nitrogen-containing aromatic ring is electron-deficient, which influences the reactivity of the substituents and the molecule's potential to engage in hydrogen bonding or coordination with biological targets.
- Methyl Ester Group: This group is a classic ester functionality. The carbonyl oxygen can act as a hydrogen bond acceptor, and the entire group can be susceptible to hydrolysis under acidic or basic conditions, a property that can be exploited for pro-drug strategies or further synthetic modification.
- Ethynyl Group: The terminal alkyne is the most defining feature for its application in modern synthesis. The sp-hybridized carbons create a linear geometry, and the terminal proton is weakly acidic. This functionality is the cornerstone for its use in metal-catalyzed cross-coupling reactions.

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	216444-00-7	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₇ NO ₂	[1] [2] [4] [5]
Molecular Weight	161.16 g/mol	[1] [2] [5]
Appearance	Light brown to brown solid	
Boiling Point	249.7 ± 25.0 °C (Predicted)	[1]
Density	1.17 ± 0.1 g/cm ³ (Predicted)	[1]
Storage	Sealed in dry, Room Temperature	[1] [4]
SMILES Code	O=C(OC)C1=CN=C(C#C)C=C1	[4] [5]

Spectroscopic Characterization and Structural Elucidation

The definitive confirmation of the molecular structure of **Methyl 6-ethynylnicotinate** relies on a combination of spectroscopic methods. While specific experimental spectra are proprietary, this section details the expected spectral data based on the known structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the hydrogen and carbon framework of the molecule.

Expected ¹H NMR Data (in CDCl₃): The proton NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the alkyne proton, and the methyl ester protons.

Chemical Shift				
(δ) ppm (Predicted)	Multiplicity	Integration	Assignment	Rationale
~9.1	d	1H	H-2 (Pyridine)	Adjacent to the ring nitrogen and ortho to the electron-withdrawing ester, resulting in significant deshielding.
~8.2	dd	1H	H-4 (Pyridine)	Ortho to the electron-withdrawing ester and meta to the nitrogen, leading to downfield shift.
~7.5	d	1H	H-5 (Pyridine)	Meta to the ester and ortho to the ethynyl group.
~3.9	s	3H	-OCH ₃ (Ester)	Typical chemical shift for protons of a methyl ester.
~3.2	s	1H	-C≡CH	The terminal alkyne proton, shifted slightly downfield due to the influence of the aromatic ring.

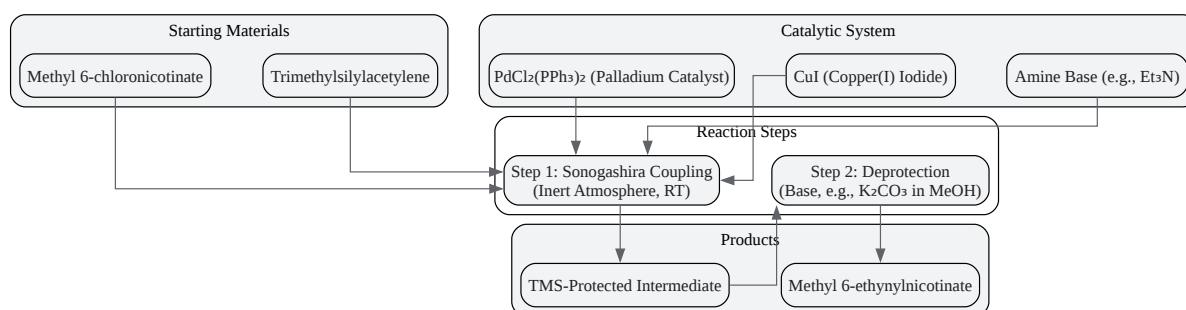
Expected ¹³C NMR Data (in CDCl₃): The carbon NMR spectrum will reveal the nine unique carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment	Rationale
~165	C=O (Ester)	Characteristic chemical shift for an ester carbonyl carbon.
~152	C-2 (Pyridine)	Aromatic carbon adjacent to nitrogen.
~148	C-6 (Pyridine)	Aromatic carbon adjacent to nitrogen and bonded to the alkyne.
~138	C-4 (Pyridine)	Deshielded aromatic carbon.
~128	C-3 (Pyridine)	Quaternary carbon attached to the ester.
~122	C-5 (Pyridine)	Aromatic carbon coupled to a proton.
~82	C≡CH	sp-hybridized carbon attached to the ring.
~80	C≡CH	sp-hybridized terminal carbon.
~53	-OCH ₃ (Ester)	Typical chemical shift for the methyl carbon of an ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

Wavenumber (cm ⁻¹) (Predicted)	Vibration	Functional Group	Rationale
~3300	C-H Stretch	Terminal Alkyne	A sharp, characteristic peak for the ≡C-H bond stretch.[6][7][8]
~3100-3000	C-H Stretch	Aromatic (Pyridine)	Stretching vibrations of C-H bonds on the aromatic ring.[9]
~2950	C-H Stretch	Aliphatic (Methyl)	Stretching vibration of the C-H bonds in the methyl group.[7]
~2110	C≡C Stretch	Terminal Alkyne	A weak but sharp absorption characteristic of a terminal alkyne C≡C bond.[6]
~1725	C=O Stretch	Ester	A very strong and sharp absorption, typical for a carbonyl group in an ester.[6][9]
~1600, ~1450	C=C/C=N Stretch	Aromatic Ring	In-ring stretching vibrations of the pyridine core.[9]
~1300-1100	C-O Stretch	Ester	Strong stretching vibration of the C-O single bond of the ester.[9]


Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

m/z Value	Interpretation	Rationale
161	[M] ⁺	Molecular ion peak, confirming the molecular weight of 161.16 g/mol.
130	[M-OCH ₃] ⁺	Loss of the methoxy radical from the ester group is a common fragmentation pathway.
102	[M-COOCH ₃] ⁺	Loss of the entire carbomethoxy group.

Synthesis and Mechanistic Insights

The most efficient and common synthesis of **Methyl 6-ethynylnicotinate** is achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. [10] The logical precursor for this synthesis is an appropriately halogenated nicotinate, such as Methyl 6-chloronicotinate (CAS: 73781-91-6).

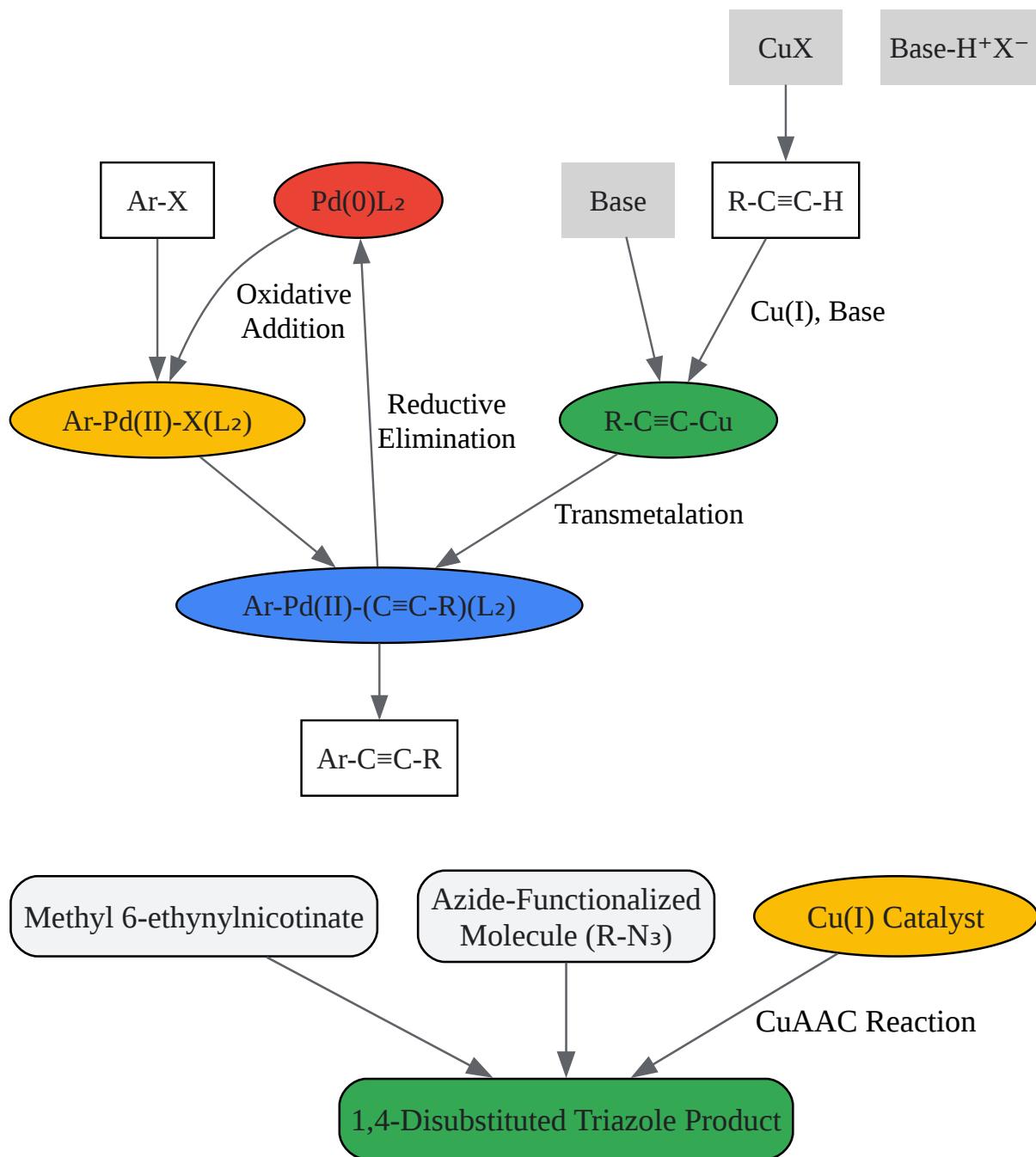
[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **Methyl 6-ethynylnicotinate**.

Detailed Experimental Protocol

Materials:

- Methyl 6-chloronicotinate
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Ethyl acetate and Hexane (for chromatography)
- Saturated aqueous ammonium chloride (NH_4Cl) and brine


Procedure:

- Sonogashira Coupling: To a dry, inert-atmosphere flask, add Methyl 6-chloronicotinate (1.0 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 eq), and CuI (0.06 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- Add anhydrous THF and anhydrous Et_3N (2.5 eq) via syringe. Stir to dissolve.
- Add trimethylsilylacetylene (1.5 eq) dropwise. The reaction is typically exothermic.

- Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Upon completion, quench the reaction with saturated aqueous NH_4Cl and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is the TMS-protected intermediate.
- Deprotection: Dissolve the crude TMS-protected intermediate in methanol.
- Add potassium carbonate (K_2CO_3 , 2.0 eq) and stir the mixture at room temperature for 2-4 hours.
- Monitor the deprotection by TLC.
- Once complete, neutralize the mixture with dilute HCl and remove the methanol under reduced pressure.
- Extract the final product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na_2SO_4 , and concentrate.
- Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **Methyl 6-ethynylnicotinate**.

Mechanistic Causality: The Sonogashira Cycle

The efficiency of the synthesis is rooted in the synergistic action of the palladium and copper catalysts. The palladium complex undergoes a catalytic cycle involving oxidative addition and reductive elimination, while the copper co-catalyst facilitates the formation of a key copper(I) acetylide intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methyl 6-ethynylnicotinate CAS#: 216444-00-7 [amp.chemicalbook.com]
- 2. 216444-00-7 | CAS DataBase [m.chemicalbook.com]
- 3. methyl 6-ethynylnicotinate | 216444-00-7 [chemicalbook.com]
- 4. 216444-00-7|Methyl 6-ethynylnicotinate|BLD Pharm [bldpharm.com]
- 5. anaxlab.com [anaxlab.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bpб-us-w2.wpmucdn.com [bpб-us-w2.wpmucdn.com]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. methyl 6-ethynylnicotinate(216444-00-7) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Core Molecular Structure and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1603808#methyl-6-ethynylnicotinate-molecular-structure\]](https://www.benchchem.com/product/b1603808#methyl-6-ethynylnicotinate-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com